![molecular formula C14H24N2O4 B2643643 Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334412-70-2](/img/structure/B2643643.png)

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

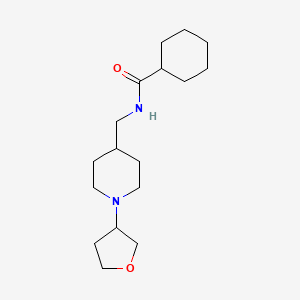

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate (MDABN) is a heterocyclic organic compound with the empirical formula C15H23NO4. It is also known as 1-tert-Butyl 3a-methyl octahydro-1H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate .

Molecular Structure Analysis

MDABN has a complex molecular structure that includes a bicyclic nonane structure, a tert-butyl group, and a carboxylate group . The molecular weight is 284.35 . Further structural analysis would require more detailed information such as spectroscopic data.Physical And Chemical Properties Analysis

The physical and chemical properties of MDABN are not fully detailed in the search results. The molecular weight is 284.35 , and it is likely a solid at room temperature given its structure. More specific properties such as melting point, boiling point, and solubility would require additional information.Scientific Research Applications

- Application : DABCO serves as a catalyst in reactions like the Morita–Baylis–Hillman and Knoevenagel reactions . Its use as a base, catalyst, and reagent is well-documented in the literature.

- Application : The catalyst efficiently produces pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]-pyrimidinones in high yields .

- Application : Some of these compounds exhibit analgesic activity in animal models, making them potential candidates for pain management .

- Application : It serves as a building block for preparing 1,4-disubstituted piperazines and other related compounds .

- Application : For example, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) serves as a source of SO2, and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) acts as an electrophilic fluorinating agent .

Catalysis in Organic Chemistry

Synthesis of Pyrimido[4,5-d]pyrimidinones and Pyrano[2,3-d]-pyrimidinones

Analgesic and Sedative Activity

Building Blocks for Organic Synthesis

Electrophilic Fluorination

Comparison with Related Compounds

properties

IUPAC Name |

1-O-tert-butyl 3a-O-methyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFUTXQCYIPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aR)-4-(6-bromopyridine-3-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2643565.png)

![N-methyl-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2643568.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)

![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)

![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)